Differential Accumulation: 26:1-CoA vs. 26:0-CoA in ABCD1-Deficient Cellular Models of X-ALD
In ABCD1-deficient HeLa cells, (2E)-hexacosenoyl (26:1)-CoA was identified as the most abundantly concentrated VLCFA-CoA species, showing a 7.3-fold increase relative to wild-type controls, whereas its saturated counterpart hexacosanoyl (26:0)-CoA exhibited only a 2.2-fold increase, representing a 3.3-fold differential in disease-associated accumulation between the monounsaturated and saturated C26 species [1]. In primary fibroblasts from X-ALD patients, 26:1-CoA concentration reached 0.82 pmol/mg protein (vs. 0.20 pmol/mg in controls), a 4.1-fold elevation, while 26:0-CoA showed only 0.35 pmol/mg (vs. 0.19 pmol/mg), a 1.8-fold elevation, confirming that the monounsaturated species is the predominant disease-associated accumulating metabolite in both engineered and patient-derived systems [1].
| Evidence Dimension | Intracellular VLCFA-CoA concentration in ABCD1-deficient HeLa cells |
|---|---|
| Target Compound Data | 26:1-CoA: 7.3-fold increase vs. wild-type control |
| Comparator Or Baseline | 26:0-CoA (hexacosanoyl-CoA): 2.2-fold increase vs. wild-type control |
| Quantified Difference | 3.3-fold greater accumulation of 26:1-CoA compared to 26:0-CoA in the disease state |
| Conditions | ABCD1-deficient HeLa cells generated by CRISPR-Cas9 knockout; acyl-CoA species quantified by LC-ESI-MS/MS with internal standards |
Why This Matters
This quantitative differential establishes that (2E)-hexacosenoyl-CoA, not its saturated analog, is the analytically validated disease-relevant standard for X-ALD metabolomics assay development and biomarker quantification.
- [1] Hama K, Fujiwara Y, Takashima S, Hayashi Y, Yamashita A, Shimozawa N, Yokoyama K. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells. J Lipid Res. 2020 Apr;61(4):523-536. View Source
